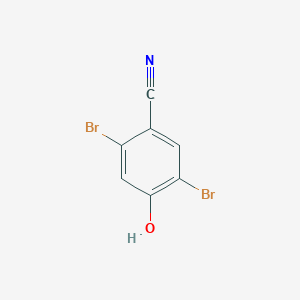

2,5-Dibromo-4-hydroxybenzonitrile

Description

Contextualization of Halogenated Benzonitriles in Organic Chemistry

Halogenated benzonitriles are a class of organic compounds that feature a benzene (B151609) ring adorned with at least one halogen atom (fluorine, chlorine, bromine, or iodine) and a nitrile (-C≡N) functional group. The presence of these specific functionalities imparts unique chemical reactivity and physical properties to the molecule. Halogenation, the process of introducing halogens into a compound, can significantly alter the electron density of the aromatic ring, influencing its susceptibility to further chemical reactions. allen.in

These compounds serve as versatile intermediates in organic synthesis. cymitquimica.com For instance, they are precursors in the production of various agrochemicals and pharmaceuticals. cymitquimica.comnih.gov The nitrile group can be hydrolyzed to form carboxylic acids or reduced to form amines, opening pathways to a wide array of other functionalized molecules. The type of halogen and its position on the benzene ring also play a crucial role in determining the compound's characteristics.

Significance of Hydroxyl and Nitrile Functional Groups in Aromatic Systems

The hydroxyl (-OH) and nitrile (-C≡N) groups are pivotal in defining the chemical behavior of aromatic compounds. The hydroxyl group, when attached to a benzene ring, forms a phenol (B47542). This group is a strong activating group and an ortho-, para- director in electrophilic aromatic substitution reactions. masterorganicchemistry.com This means it increases the reactivity of the ring and directs incoming electrophiles to the positions ortho and para to it. The oxygen atom's lone pairs can donate electron density into the aromatic system through resonance, which outweighs its inductive electron-withdrawing effect. masterorganicchemistry.comashp.org

Isomeric Relationships within Dibromo-4-hydroxybenzonitriles: Focus on 2,5-Dibromo-4-hydroxybenzonitrile and its Analogs

Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of dibromo-4-hydroxybenzonitriles, several isomers exist depending on the positions of the two bromine atoms on the benzene ring. Some notable isomers include:

This compound: The subject of this article.

3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): A well-known herbicide that works by inhibiting photosynthesis. wikipedia.org It is produced by the bromination of 4-hydroxybenzonitrile (B152051). wikipedia.org

2,6-Dibromo-4-hydroxybenzonitrile: Another isomer with distinct physical and chemical properties. nih.gov

The structural differences between these isomers lead to variations in their physical properties, such as melting point and solubility, as well as their chemical reactivity and biological activity. For example, the herbicidal activity of hydroxybenzonitriles is influenced by the type and position of the halogen substituents. unive.itnih.gov Studies have shown that the uncoupling activity of 3,5-dihalogenated-4-hydroxybenzonitriles follows the order I > Br > Cl. nih.gov

Below is a table comparing the properties of this compound with its well-known isomer, Bromoxynil (B128292).

| Property | This compound | 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) |

| IUPAC Name | This compound nih.gov | 3,5-Dibromo-4-hydroxybenzonitrile wikipedia.org |

| CAS Number | 1824055-68-6 nih.gov | 1689-84-5 wikipedia.org |

| Molecular Formula | C7H3Br2NO nih.gov | C7H3Br2NO wikipedia.org |

| Molar Mass | 276.91 g/mol nih.gov | 276.915 g/mol wikipedia.org |

| Melting Point | Not available | 194–195 °C wikipedia.org |

| Appearance | Not available | Colorless or white solid wikipedia.org |

| Primary Application | Research bldpharm.com | Herbicide wikipedia.org |

| SMILES | C1=C(C(=CC(=C1Br)O)Br)C#N nih.gov | Brc1cc(C#N)cc(Br)c1O wikipedia.org |

Research Gaps and Motivations for Advanced Investigations of this compound

While its isomer, bromoxynil, has been extensively studied due to its widespread use as a herbicide, this compound remains a relatively under-investigated compound. ucanr.edu Much of the available information is limited to its basic chemical and physical properties, with a significant lack of in-depth research into its reactivity, potential applications, and biological activity.

The unique substitution pattern of this compound, with bromine atoms flanking the hydroxyl and nitrile groups differently than in its more famous isomers, suggests that it may possess distinct chemical and biological properties. For instance, the electronic and steric environment around the functional groups is different, which could lead to novel reactivity in organic synthesis.

Further research is warranted to explore the following:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its spectroscopic and crystallographic properties.

Chemical Reactivity: Investigating its behavior in various organic reactions to understand its potential as a building block for more complex molecules.

Biological Activity: Screening for potential herbicidal, pharmaceutical, or other biological activities, drawing comparisons with its known active isomers.

The exploration of such "neglected" isomers is crucial for expanding the toolbox of synthetic chemists and for the potential discovery of new compounds with valuable applications. The structural nuances between isomers can lead to significant differences in their function, and a comprehensive understanding of each isomer is essential for a complete picture of the chemical space of halogenated hydroxybenzonitriles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPVZUEQVYPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations of 2,5 Dibromo 4 Hydroxybenzonitrile

Historical and Contemporary Synthetic Routes to 2,5-Dibromo-4-hydroxybenzonitrile

The synthesis of this compound presents a distinct regiochemical challenge compared to its more common isomer, 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil). The electronic properties of the hydroxyl and cyano groups on the benzene (B151609) ring strongly influence the position of electrophilic substitution, making precise control of bromination essential.

Regioselective Bromination Strategies for Substituted Benzonitriles

The synthesis of specifically substituted aromatic compounds relies heavily on controlling the regioselectivity of reactions like bromination. In the case of 4-hydroxybenzonitrile (B152051), the starting material for many syntheses, the hydroxyl group is a powerful ortho-, para-directing and activating group, while the cyano group is a meta-directing and deactivating group. This electronic opposition dictates the outcome of electrophilic aromatic substitution.

Direct bromination of 4-hydroxybenzonitrile typically yields the 3,5-dibromo isomer, as the positions ortho to the activating hydroxyl group and meta to the deactivating cyano group are the most electronically favored. niscpr.res.in To achieve the 2,5-dibromo substitution pattern, alternative strategies are necessary. These can include:

Use of Blocking Groups: Introducing a temporary blocking group at the 3 and 5 positions before bromination, followed by its removal.

Directed Ortho Metalation: Utilizing a directing group to facilitate metalation (e.g., lithiation) at a specific ortho position, followed by quenching with a bromine source.

Multi-step Synthesis: Starting with a precursor where the desired substitution pattern is already established or more easily achieved. For instance, starting with 2-bromo-4-hydroxybenzonitrile (B1282162) and performing a second, carefully controlled bromination. The synthesis of the 2-bromo-4-hydroxybenzonitrile intermediate can be achieved from 2-bromo-4-methoxybenzonitrile (B121712) via demethylation with boron tribromide (BBr₃). chemicalbook.com

The choice of brominating agent and reaction conditions is also critical. While elemental bromine is common, other reagents like N-Bromosuccinimide (NBS) can offer different selectivity, especially when catalyzed. mdpi.com For instance, the bromination of 3-hydroxybenzonitrile shows that a variety of products can be formed, highlighting the delicate balance of directing effects. mdpi.com

Hydroxylation Approaches for Halogenated Benzonitrile (B105546) Precursors

An alternative to direct bromination of a phenol (B47542) is the hydroxylation of a pre-brominated benzonitrile. A contemporary approach involves the ipso-hydroxylation (substitution at the position already bearing a substituent) of an arylboronic acid. This method offers a powerful way to introduce a hydroxyl group with high regioselectivity.

A potential route to this compound could involve the synthesis of 2,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a key intermediate. This boronic ester could then undergo oxidation, for example with hydrogen peroxide, to install the hydroxyl group at the C4 position. rsc.orgrsc.org This strategy circumvents the challenges of controlling electrophilic bromination on the activated phenol ring.

Another modern approach is chemoenzymatic synthesis, where enzymes are used to catalyze specific steps. For instance, flavin-dependent monooxygenases have been used for hydroxylation reactions in the synthesis of complex molecules, offering high selectivity under mild conditions. researchgate.net

One-Pot and Multistep Synthetic Sequences

Modern synthetic chemistry emphasizes efficiency, leading to the development of one-pot or tandem reactions where multiple transformations occur in the same reaction vessel. This approach avoids the need for isolating and purifying intermediates, saving time and resources.

A one-pot procedure for the synthesis of substituted phenols involves the ipso-hydroxylation of arylboronic acids, which can be combined with halogenation steps. rsc.org A hypothetical one-pot synthesis of this compound could start from 4-cyanophenylboronic acid. The sequence might involve an initial bromination followed by the hydroxylation step in the same pot.

More traditional, multistep syntheses remain fundamental. A plausible multistep route, distinct from the common synthesis of the 3,5-isomer (Bromoxynil) which often starts from 4-hydroxybenzaldehyde, could begin with a different precursor to control the bromination pattern. niscpr.res.in For example:

Starting Material: 2-Amino-5-bromobenzonitrile.

Sandmeyer Reaction: Conversion of the amino group to a second bromo group to yield 2,5-dibromobenzonitrile.

Nitration: Introduction of a nitro group, likely directed to the 4-position.

Reduction: Reduction of the nitro group to an amine (2,5-dibromo-4-aminobenzonitrile).

Diazotization and Hydrolysis: Conversion of the new amino group to a hydroxyl group to yield the final product.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated aromatic compounds, this often focuses on replacing hazardous reagents and solvents.

Historically, the synthesis of related compounds like Bromoxynil (B128292) involved liquid bromine and organic solvents. niscpr.res.in Modern, greener alternatives have been developed that could be adapted for the synthesis of the 2,5-dibromo isomer. A key innovation is the use of an aqueous mixture of sodium or potassium bromide (NaBr/KBr) and an oxidant like sodium bromate (B103136) (NaBrO₃) or a persulfate. niscpr.res.ingoogle.comgoogle.com In the presence of acid, this mixture generates bromine in situ, avoiding the handling of hazardous liquid bromine. niscpr.res.ingoogle.com

Key advantages of this approach include:

Use of Water as a Solvent: Eliminates the need for volatile and often toxic organic solvents. niscpr.res.in

High Atom Economy: The reaction proceeds with high efficiency, minimizing waste. niscpr.res.in

Ambient Conditions: The reaction can often be carried out at room temperature without the need for a catalyst. niscpr.res.ingoogle.com

Simplified Workup: The product often precipitates from the aqueous solution and can be isolated by simple filtration. niscpr.res.in

Another green approach utilizes ultraviolet light to initiate the reaction between 4-hydroxybenzonitrile, a bromide salt, and a persulfate in an aqueous solvent, achieving high yields and purity. google.com Furthermore, the rapid synthesis of phenols from arylboronic acids in ethanol (B145695) using hydrogen peroxide represents a highly efficient and environmentally friendly hydroxylation method. rsc.org

| Method | Key Reagents | Solvent | Key Green Advantage | Reference |

|---|---|---|---|---|

| In-situ Bromine Generation | NaBr/NaBrO₃, HCl | Water | Avoids liquid bromine; aqueous solvent; high atom efficiency. | niscpr.res.in, google.com |

| Photochemical Bromination | KBr, Sodium Persulfate, UV light | Aqueous Methanol or Acetonitrile | Avoids harsh reagents; uses light as an energy source. | google.com |

| Rapid Hydroxylation | Arylboronic acid, H₂O₂ | Ethanol | Fast reaction time; benign solvent and oxidant. | rsc.org |

Derivatization Pathways and Functional Group Interconversions

The chemical reactivity of this compound is dominated by its two primary functional groups: the hydroxyl group and the cyano group. These sites allow for a variety of subsequent chemical modifications.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a key site for derivatization. Although sterically hindered by the two adjacent bromine atoms, it can undergo reactions typical of phenols, such as etherification and esterification. These reactions are often used to modify the properties of the molecule.

Esterification: The hydroxyl group can be converted to an ester by reacting it with an acid chloride or acid anhydride. This reaction is often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct. For the related compound 3,5-dibromo-4-hydroxybenzonitrile, esters such as the octanoate (B1194180) are well-known. solubilityofthings.com The synthesis of these esters can be performed in a single solvent system following the bromination step, or in a two-solvent process where the reaction medium is switched after the initial synthesis. google.comgoogle.com

Etherification: The formation of an ether (O-alkylation) is typically achieved by reacting the phenoxide salt of the compound with an alkyl halide (e.g., methyl iodide, ethyl bromide). The phenoxide is generated by treating the starting phenol with a base such as sodium hydroxide (B78521) or potassium carbonate. For example, reacting 3,5-dihalo-4-hydroxybenzoic acid esters with a methylating agent converts the hydroxyl group to a methoxy (B1213986) group. researchgate.net

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group | Reference (Illustrative for Isomer) |

|---|---|---|---|---|

| Esterification | Acid Halide / Anhydride | Octanoyl chloride | Ester (-O-C(=O)R) | solubilityofthings.com |

| Etherification | Alkyl Halide | Methyl Iodide | Ether (-OR) | researchgate.net |

Nitrile Group Transformations (e.g., Hydrolysis to Carboxylic Acids, Reduction to Amines)

The nitrile group (-C≡N) is a valuable functional group in organic synthesis, primarily because it can be readily converted into carboxylic acids or primary amines.

Hydrolysis to Carboxylic Acids:

The carbon-nitrogen triple bond of the nitrile group can undergo hydrolysis to yield a carboxylic acid. This transformation can be achieved under acidic or alkaline conditions, typically by heating the nitrile with an aqueous solution of a strong acid (like hydrochloric acid) or a base (like sodium hydroxide). In the case of this compound, hydrolysis converts the nitrile moiety into a carboxyl group, yielding 2,5-dibromo-4-hydroxybenzoic acid .

This reaction is analogous to the well-documented hydrolysis of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), which is converted to 3,5-dibromo-4-hydroxybenzoic acid in various biological and chemical systems. Enzymatic hydrolysis using nitrilases, found in some soil microorganisms, also facilitates the conversion of benzonitriles first to an amide and subsequently to the corresponding carboxylic acid.

Reduction to Amines:

The nitrile group can be reduced to a primary amine (-CH₂NH₂), a transformation that significantly increases the molecular complexity and provides a key synthetic handle for further functionalization. A powerful and common reagent for this reduction is lithium aluminum hydride (LiAlH₄). The reaction typically involves treating the nitrile with LiAlH₄ in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting amine.

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel, often at elevated temperature and pressure. This process reduces this compound to (2,5-dibromo-4-hydroxyphenyl)methanamine . The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the bromine atoms. Reagents like ammonia (B1221849) borane (B79455) have also been shown to be effective for the reduction of a wide range of nitriles to primary amines.

Table 1: Nitrile Group Transformations of this compound

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | 1. NaOH(aq), Heat 2. H₃O⁺ | 2,5-Dibromo-4-hydroxybenzoic acid |

| Hydrolysis | H₂SO₄(aq) / HCl(aq), Heat | 2,5-Dibromo-4-hydroxybenzoic acid |

| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | (2,5-Dibromo-4-hydroxyphenyl)methanamine |

Advanced Spectroscopic and Structural Elucidation of 2,5 Dibromo 4 Hydroxybenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. beilstein-journals.org By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and number of different types of atoms in a molecule. beilstein-journals.orgchemicalbook.com

The ¹H and ¹³C NMR spectra of 2,5-Dibromo-4-hydroxybenzonitrile are defined by its substitution pattern. The aromatic ring contains two protons and seven carbon atoms in unique chemical environments. While specific experimental spectra for this compound are not widely published, their characteristics can be accurately predicted based on established substituent effects on aromatic systems.

Proton (¹H) NMR: The molecule has two aromatic protons. The proton at position 3 (H-3) is flanked by the C-CN and C-Br groups, while the proton at position 6 (H-6) is adjacent to the C-Br and C-OH groups. Due to the different neighboring substituents, these protons are in distinct chemical environments and will appear as two separate signals. Each signal will be a singlet, as there are no adjacent protons (a four-bond coupling is generally too weak to be observed). The electron-withdrawing nature of the bromine and nitrile groups, and the electron-donating effect of the hydroxyl group, will influence their precise chemical shifts (δ).

Carbon (¹³C) NMR: The molecule possesses seven distinct carbon atoms, which should result in seven unique signals in a proton-decoupled ¹³C NMR spectrum. chemicalbook.comnih.gov The chemical shifts are influenced by the attached substituent and their position on the ring. nih.gov The carbon of the nitrile group (-C≡N) typically appears in the 115-120 ppm range. The carbons bonded to bromine (C-2, C-5) are shifted downfield, while the carbon attached to the hydroxyl group (C-4) is significantly deshielded, appearing at a higher chemical shift. The remaining carbons (C-1, C-3, C-6) will have shifts determined by the combined electronic effects of all substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| C1 | - | ~115 | Influenced by adjacent bromine and para-hydroxyl group. |

| C2 | - | ~112 | Directly bonded to electron-withdrawing bromine. |

| H3 | ~7.8 | - | Downfield shift due to ortho-bromine and para-nitrile group. |

| C3 | - | ~138 | Aromatic CH carbon, deshielded by adjacent groups. |

| C4 | - | ~155 | Deshielded due to direct attachment of electronegative oxygen. |

| OH | Variable | - | Chemical shift is concentration and solvent dependent. |

| C5 | - | ~118 | Directly bonded to electron-withdrawing bromine. |

| H6 | ~7.3 | - | Influenced by ortho-bromine and meta-nitrile group. |

| C6 | - | ~135 | Aromatic CH carbon, deshielded by adjacent groups. |

| C≡N | - | ~117 | Characteristic shift for a nitrile carbon. |

Note: These are predicted values based on standard substituent effects and data from similar compounds. Actual experimental values may vary based on solvent and concentration.

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. chemicalbook.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. researchgate.net For this compound, a COSY spectrum would be expected to show no cross-peaks between the two aromatic proton signals, confirming their lack of coupling and supporting their assignment as isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). chemicalbook.comresearchgate.net An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~7.8 ppm with the ¹³C signal of C-3, and another cross-peak connecting the ¹H signal at ~7.3 ppm with the ¹³C signal of C-6. This provides definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. chemicalbook.comresearchgate.net It is particularly powerful for identifying the connectivity of non-protonated (quaternary) carbons. For this compound, key HMBC correlations would be expected between:

H-3 and carbons C-1, C-2, C-4, and the nitrile carbon.

H-6 and carbons C-1, C-2, C-4, and C-5.

The hydroxyl proton and carbons C-3, C-4, and C-5.

These long-range correlations would allow for the complete and unambiguous assignment of all carbon atoms, confirming the 2,5-dibromo-4-hydroxy substitution pattern. chemicalbook.com

While solution-state NMR provides information on the individual molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline form. mdpi.com For molecules that can exist in multiple crystalline forms (polymorphs), ssNMR is a powerful tool for characterization. Different crystal packing arrangements lead to distinct local electronic environments for the nuclei. mdpi.com Consequently, carbon and nitrogen atoms in different polymorphs of this compound would exhibit slightly different chemical shifts in a ¹³C or ¹⁵N cross-polarization magic-angle spinning (CP-MAS) spectrum. This allows for the identification and quantification of different polymorphic forms in a solid sample.

Single-Crystal X-ray Diffraction Analysis for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. google.com It provides precise atomic coordinates, bond lengths, and bond angles, revealing the molecule's conformation and how molecules pack together in the crystal lattice. google.comrsc.org While the crystal structure of this compound is not available in the reviewed literature, the closely related and well-studied isomer, 3,5-Dibromo-4-hydroxybenzonitrile (the herbicide Bromoxynil), serves as an excellent model to illustrate the governing principles of its solid-state assembly.

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. In halogenated hydroxybenzonitriles, the key interactions that direct crystal packing are strong O-H···N hydrogen bonds and weaker, but structurally significant, halogen···halogen interactions.

In the crystal structure of 3,5-Dibromo-4-hydroxybenzonitrile, molecules are linked into infinite chains by strong hydrogen bonds between the phenolic hydroxyl group (donor) and the nitrogen atom of the nitrile group (acceptor) of an adjacent molecule. This O-H···N≡C interaction is a robust and predictable supramolecular synthon.

Table 2: Crystallographic Data for 3,5-Dibromo-4-hydroxybenzonitrile (Polymorph A)

| Parameter | Value |

| Chemical Formula | C₇H₃Br₂NO |

| Formula Weight | 276.91 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.356 |

| b (Å) | 12.012 |

| c (Å) | 6.001 |

| β (°) | 100.34 |

| Volume (ų) | 876.9 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interaction | O-H···N Hydrogen Bond |

| Key Secondary Interaction | Br···Br Halogen Bond |

Data pertains to one of the known polymorphs of the 3,5-isomer and serves as a representative example for this class of compounds.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms can arise from variations in molecular conformation or, more commonly, from different packing arrangements of the molecules in the crystal lattice. Halogenated hydroxybenzonitriles are known to exhibit polymorphism.

For 3,5-Dibromo-4-hydroxybenzonitrile, two polymorphic forms have been identified. Both polymorphs are built from the same fundamental hydrogen-bonded chains. The difference between them lies in how these chains are packed into layers and how the layers are stacked. The subtle interplay of the weaker halogen bonds and other van der Waals forces results in these different, stable packing arrangements, each with its own unique unit cell parameters and physical properties.

Co-crystallization Strategies for Modulating Solid-State Properties

Co-crystallization is a powerful technique in crystal engineering used to modify the solid-state properties of a target molecule, known as an active pharmaceutical ingredient (API) or functional material, by combining it with a benign co-former molecule in a crystalline lattice. For this compound, these strategies primarily leverage non-covalent interactions to create novel multi-component crystalline phases with altered physicochemical properties such as solubility, stability, and bioavailability.

The key intermolecular interactions exploited in the co-crystallization of hydroxybenzonitrile derivatives include hydrogen bonds and halogen bonds. The hydroxyl (-OH) and nitrile (-C≡N) groups are particularly effective for forming robust hydrogen-bonded networks. Specifically, the hydroxyl group can act as a hydrogen bond donor, while the nitrile nitrogen and the hydroxyl oxygen can act as acceptors. This leads to the formation of predictable supramolecular synthons, such as the O-H···N≡C chain, which is a common and reliable interaction in the assembly of such co-crystals. researchgate.netacs.org

Furthermore, the presence of bromine atoms on the aromatic ring introduces the possibility of using halogen bonding as a tool for crystal engineering. Halogen bonds (C-Br···A, where A is a halogen bond acceptor like N, O, or another halogen) are highly directional and can be used to guide the assembly of molecules into specific architectures, such as sheets or layers. researchgate.net Studies on related dihalo-hydroxybenzonitriles have shown that polymorphs can arise from different stacking arrangements of planar sheets held together by X···X interactions (where X is a halogen). researchgate.net

By carefully selecting co-formers with complementary functional groups (e.g., pyridines, carboxylic acids, or amides), it is possible to systematically control the crystal packing and, consequently, the material's bulk properties. Molecules that have difficulty in packing efficiently on their own are often good candidates for forming co-crystals. researchgate.net The competition and cooperation between different hydrogen and halogen bond synthons dictate the final crystal structure. Analysis of crystallographic databases reveals a high probability of forming hydroxyl···pyridine (B92270) and hydroxyl···cyano heterosynthons over competing homosynthons (like hydroxyl···hydroxyl), indicating their robustness in designing co-crystals. acs.org

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound. It provides crucial information about the compound's molecular weight and elemental composition, and through fragmentation analysis, offers insights into its molecular structure. open.ac.uk In a typical MS experiment, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

The presence of two bromine atoms in this compound is a key feature in its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). Consequently, the molecular ion (M⁺) peak will appear as a characteristic isotopic cluster. For a molecule containing two bromine atoms, this cluster will have a distinctive 1:2:1 intensity ratio for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, providing unambiguous evidence for the presence of two bromine atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of the elemental formula of this compound. Unlike low-resolution mass spectrometry, HRMS instruments can measure the m/z values of ions with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the exact mass of the molecule, which can then be compared to the theoretical exact mass calculated from the elemental composition.

For this compound (C₇H₃Br₂NO), the theoretical monoisotopic mass is calculated to be 274.85814 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value (e.g., within 5 ppm error). This level of precision enables the differentiation between compounds that may have the same nominal mass but different elemental formulas, thereby providing strong evidence for the correct molecular formula.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₃Br₂NO | nih.gov |

| Theoretical Monoisotopic Mass (Da) | 274.85814 | nih.gov |

| Expected [M+H]⁺ (Da) | 275.86592 | Calculated |

| Expected [M-H]⁻ (Da) | 273.85036 | Calculated |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pathways are characteristic of the molecule's structure and the location of its functional groups. nih.gov

For this compound, the fragmentation is expected to proceed through several characteristic pathways:

Loss of Bromine: A primary fragmentation step would be the cleavage of a C-Br bond, resulting in the loss of a bromine radical (•Br), leading to a prominent fragment ion at [M-Br]⁺. raco.cat

Loss of Cyano Group: Cleavage of the cyano group (•CN) is another expected pathway, which could occur from the molecular ion or subsequent fragment ions.

Loss of Carbon Monoxide: Phenolic compounds often exhibit the loss of carbon monoxide (CO) from the aromatic ring following initial fragmentation.

Sequential Losses: A combination of these losses can occur, leading to a series of product ions. For example, the initial [M-Br]⁺ fragment could subsequently lose the cyano group to yield an [M-Br-CN]⁺ ion.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Interpretation |

|---|---|---|---|

| 274.86 | Br (78.92 / 80.92) | 195.94 / 197.94 | Loss of a bromine atom |

| 274.86 | CN (26.00) | 248.86 | Loss of the cyano group |

| 195.94 | CN (26.00) | 169.94 | Sequential loss of Br then CN |

| 195.94 | CO (27.99) | 167.95 | Loss of carbon monoxide from [M-Br]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and providing information about its molecular structure. These two techniques are complementary; FT-IR measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The vibrational spectrum of this compound is dominated by characteristic bands corresponding to its hydroxyl, nitrile, and substituted benzene (B151609) ring moieties.

O-H Vibrations: The hydroxyl group gives rise to a strong, broad stretching vibration (ν) in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and broadening are sensitive to hydrogen bonding. The O-H bending vibration (δ) appears in the 1440-1395 cm⁻¹ and 1260-1180 cm⁻¹ regions.

C≡N Stretching: The nitrile group exhibits a sharp, medium-intensity stretching band (ν) in a relatively clean region of the spectrum, around 2240-2220 cm⁻¹. conicet.gov.ar Its position can be influenced by electronic effects of the other ring substituents.

Aromatic Ring Vibrations: The aromatic ring shows several characteristic bands. C-H stretching vibrations (ν) occur above 3000 cm⁻¹. C=C stretching vibrations (ν) within the ring appear in the 1600-1450 cm⁻¹ region. conicet.gov.ar Out-of-plane C-H bending vibrations (γ) in the 900-675 cm⁻¹ range are diagnostic of the substitution pattern on the benzene ring.

C-Br Vibrations: The carbon-bromine stretching vibrations (ν) are found in the far-infrared region, typically between 680-515 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, such as the C=C ring breathing modes and the C≡N stretch, which may be weak in the IR spectrum. researchgate.net Comparing experimental spectra with quantum chemical calculations can aid in the precise assignment of vibrational modes. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Reference |

|---|---|---|---|---|

| O-H | Stretching (ν) | 3600 - 3200 | Strong, Broad | researchgate.net |

| Aromatic C-H | Stretching (ν) | 3100 - 3000 | Medium to Weak | conicet.gov.ar |

| C≡N | Stretching (ν) | 2240 - 2220 | Sharp, Medium | conicet.gov.ar |

| Aromatic C=C | Ring Stretching (ν) | 1600 - 1450 | Medium to Strong | conicet.gov.ar |

| O-H | In-plane Bending (δ) | 1440 - 1395 | Medium | - |

| C-O | Stretching (ν) | 1260 - 1180 | Strong | - |

| Aromatic C-H | Out-of-plane Bending (γ) | 900 - 675 | Strong | - |

| C-Br | Stretching (ν) | 680 - 515 | Medium to Strong | - |

Theoretical and Computational Chemistry Studies of 2,5 Dibromo 4 Hydroxybenzonitrile

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For many related halogenated phenols and benzonitriles, DFT has been successfully applied to understand their reactivity and spectroscopic properties. ajbls.comresearchgate.net However, specific DFT studies on 2,5-Dibromo-4-hydroxybenzonitrile are not readily found in the current body of scientific literature.

Optimized Molecular Geometries and Conformational Landscapes

There are no published studies detailing the optimized molecular geometry or the conformational landscape of this compound. Such studies would provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and its interactions with other molecules. For comparison, studies on the related compound 3,5-dibromo-4-hydroxybenzonitrile have utilized DFT to obtain its optimized structure. ajbls.com

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals provides insight into the molecule's polarizability and its tendency to undergo electronic transitions.

While there are no specific published HOMO-LUMO energy gap calculations for this compound, general principles of electronic effects suggest that the substitution pattern would influence the orbital energies. For the isomeric herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), DFT calculations have been performed to determine its HOMO-LUMO energy gap, which is a key parameter in assessing its reactivity. ajbls.com

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, and for understanding how the molecule will interact with biological targets.

No specific studies presenting the electrostatic potential surface map of this compound have been identified. For related compounds, ESP maps have been used to rationalize intermolecular interactions in crystal structures and to predict sites of metabolic attack.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment (e.g., solvent molecules or biological macromolecules). There are currently no published MD simulation studies specifically for this compound. Such simulations would be invaluable for understanding its behavior in solution and its potential to bind to biological receptors.

Quantitative Structure-Property Relationship (QSPR) Methodologies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of compounds with their observed properties, such as toxicity or environmental fate. While this compound may have been included as part of larger datasets in broad QSPR studies of halogenated aromatic compounds, no specific QSPR models have been developed with this compound as a primary focus. The development of such models would require a significant amount of experimental data for this specific molecule, which is currently lacking.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry, particularly DFT, is frequently used to elucidate the mechanisms of chemical reactions, including transition states and reaction energy profiles. There is a lack of computational studies on the reaction mechanisms involving this compound. Research in this area could explore its synthesis, degradation pathways, or the reactivity of its functional groups. For instance, computational studies on the photodegradation of the related herbicide bromoxynil have provided insights into its environmental fate. open.ac.uk

Reactivity and Mechanistic Investigations of 2,5 Dibromo 4 Hydroxybenzonitrile

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Core

The benzonitrile core of 2,5-dibromo-4-hydroxybenzonitrile possesses a unique reactivity profile governed by the interplay of its substituents. The hydroxyl (-OH) group is a potent activating group, directing electrophiles to the ortho and para positions, while the nitrile (-CN) and bromine (-Br) atoms are deactivating, meta-directing groups. This configuration presents a complex scenario for further electrophilic aromatic substitution. Theoretical analyses and experimental observations of similar substituted aromatic compounds suggest that the positions on the ring are influenced by the electronic nature of these groups. For instance, a π-donor substituent like a hydroxyl group typically facilitates electrophilic substitution at its para position, whereas a π-acceptor substituent like a nitrile group tends to hinder it. nih.gov

Nucleophilic aromatic substitution (SNAr) offers another pathway for modifying the benzonitrile core. In this process, a nucleophile replaces a leaving group on the aromatic ring. The bromine atoms in this compound can serve as leaving groups. The efficiency of SNAr is generally enhanced by the presence of strong electron-withdrawing groups, such as the nitrile group, positioned ortho or para to the leaving group. For example, in related compounds like bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), nucleophilic substitution of a bromine atom by a hydroxyl group can occur during photolysis in aqueous solutions. rsc.org Similarly, studies on 2,5-dichloro-4-hydroxybenzonitrile (B3178009) indicate its potential to undergo nucleophilic substitution reactions where the chlorine atoms are displaced by other nucleophiles.

Radical Reaction Pathways and Generation of Reactive Intermediates

The degradation of this compound and related compounds often proceeds through radical reaction pathways. Electrochemical studies on similar halogenated hydroxybenzonitriles, such as bromoxynil, have shown that reduction can lead to the formation of a radical anion. researchgate.net This reactive intermediate can then undergo further chemical reactions, with the primary decomposition route involving the cleavage of the carbon-halogen bond and subsequent dimerization of the resulting dehalogenated intermediate. researchgate.net

The fragmentation of the carbon-halogen bond can be initiated by several processes, including homolytic cleavage to form two radicals or photochemical electron transfer from a donor to the excited aryl halide, which induces the release of the halide and the formation of an aryl radical. rsc.org These aryl radicals are highly reactive and can participate in various subsequent reactions, such as abstracting a hydrogen atom to form a dehalogenated product. For instance, the photolysis of bromoxynil has been proposed to involve a radical mechanism leading to the formation of 3-bromo-4-hydroxybenzonitrile (B56826) and 4-hydroxybenzonitrile (B152051). researchgate.net

Photochemical Transformation Pathways

The study of the photochemical transformation of this compound is crucial for understanding its environmental fate. Like other halogenated aromatic compounds, it can undergo various photochemical reactions upon exposure to light.

Photolysis is a significant degradation pathway for halogenated benzonitriles in aquatic environments. bohrium.comresearchgate.net The primary photochemical reaction for compounds like ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) and chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) in pure water is the photohydrolysis of the carbon-halogen bond. researchgate.netresearchgate.net This leads to the formation of a monohalogenated dihydroxybenzonitrile. researchgate.netresearchgate.net Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is typically a minor pathway but can become more significant in the presence of humic acids. researchgate.netresearchgate.net

The dehalogenation process can occur through different mechanisms. One is a homolytic cleavage of the carbon-halogen bond, creating an aryl radical and a halogen radical. rsc.org Another is a heterolytic cleavage, forming an aryl cation and a halide ion. rsc.org A third mechanism involves photochemical electron transfer from a donor to the excited aryl halide, leading to a radical anion that expels a halide ion to form an aryl radical. rsc.org In the case of bromoxynil, irradiation in aqueous solution leads to products consistent with the substitution of a bromine atom by a hydroxyl group. rsc.org

The table below summarizes the photoproducts identified from the photolysis of the related compound bromoxynil.

| Parent Compound | Photoproducts | Reference |

| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | 3-bromo-4-hydroxybenzonitrile, 4-hydroxybenzonitrile | researchgate.nettandfonline.com |

| Bromoxynil (in the presence of sodium nitrite) | 3-bromo-4-hydroxy-5-nitrobenzonitrile, 4-hydroxy-3-nitrobenzonitrile | tandfonline.com |

Environmental factors can significantly influence the photoreactivity of halogenated hydroxybenzonitriles.

Humic Acids: Aquatic humic substances can act as both sources and sinks for photochemically produced transient species. bohrium.com In the case of bromoxynil, soil fulvic acids have been shown to affect its phototransformation. tandfonline.com While humic acids can absorb light and potentially sensitize the photodegradation of the compound, they can also act as a light screen, reducing the rate of direct photolysis. researchgate.nettandfonline.com Studies on bromoxynil have shown that as the concentration of fulvic acids increases, the rate of its photodestruction decreases. tandfonline.com However, reduction becomes a more prominent pathway in the presence of humic acids for related compounds. researchgate.netresearchgate.net

Solvents: The solvent can play a crucial role in the photochemical process. In aqueous media, photohydrolysis is a common reaction. rsc.orgresearchgate.netresearchgate.net The presence of co-solvents like acetonitrile, often used to improve solubility, can also influence the reaction, sometimes promoting photoreduction. rsc.org

The following table shows the effect of fulvic acid concentration on the photodegradation half-life of bromoxynil.

| Fulvic Acid Concentration (mg L⁻¹) | Sunlight Indirect Photodegradation Half-life (min) |

| 5 | 1.99 ± 0.02 |

| 10 | 2.02 ± 0.02 |

| 15 | 2.17 ± 0.02 |

| 20 | 2.76 ± 0.04 |

| 40 | 3.48 ± 0.07 |

| 60 | 5.03 ± 0.09 |

| 100 | 17.60 ± 1.33 |

| Data from Kochany et al. (1990) for bromoxynil (7.8 μM) in summer. tandfonline.com |

Catalytic Transformations Involving this compound

Catalytic methods have been investigated for the dehalogenation and degradation of brominated aromatic pollutants. Copper-catalyzed hydrodehalogenation has been shown to be effective for the hydrodebromination of 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) in aqueous solutions. mdpi.com This process involves the cleavage of the C-Br bonds and their replacement with hydrogen, typically using a reductant and a metal catalyst. mdpi.com

Photocatalytic degradation using titanium dioxide (TiO₂) is another effective method for the breakdown of phenolic compounds. open.ac.ukscispace.com Both 3,5-dibromo-4-hydroxybenzonitrile and its isomer 3,5-dibromo-2-hydroxybenzonitrile (B1597212) have been shown to degrade when irradiated in the presence of TiO₂. open.ac.uk This process can lead to the complete mineralization of the organic compound.

Applications in Advanced Materials Science and Chemical Technologies Non Biological

Precursor in Polymer and Oligomer Synthesis

The structure of 2,5-Dibromo-4-hydroxybenzonitrile, with its reactive hydroxyl group and bromine atoms, suggests its potential as a monomer for step-growth polymerization. Halogenated phenolic compounds are foundational in the synthesis of various high-performance polymers.

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. Their synthesis often involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide. While direct studies employing this compound as the phenolic monomer are not extensively documented, the synthesis of poly(arylene ether)s frequently utilizes activated dihalide monomers like decafluorobiphenyl (B1670000) or bis(4-fluorophenyl)sulfone in reactions with various bisphenols. 20.210.105nih.gov The synthesis of poly(arylene ether phosphine (B1218219) oxide)s, for example, has been accomplished by reacting an activated dihalide with bisphenol-A. umich.edu The phenolic hydroxyl group on this compound could theoretically participate in such polycondensation reactions, potentially introducing nitrile functionality into the polymer backbone, which could enhance solvent resistance and thermal properties.

Polyimides are another class of exceptionally heat- and chemical-resistant polymers. vt.edu The conventional synthesis involves a two-step process starting with a dianhydride and a diamine. vt.edu Alternative methods, such as the palladium-catalyzed polycondensation of diboronic acids with brominated diimides, have been developed for creating soluble, rigid-rod polyimides. kpi.ua The bromine atoms on this compound could potentially be converted to other functional groups, such as amines or boronic acids, to create novel monomers for polyimide synthesis. A series of intrinsically microporous polyimides, for instance, were synthesized from 2,2′-dibromo-4,4′,5,5′-biphenyltetracarboxylic dianhydride and various bulky diamines. mdpi.com This highlights the utility of brominated aromatics in the design of advanced polyimides.

The aromatic and electronically distinct nature of this compound makes it a candidate for incorporation into photoactive or electroactive materials. The photodegradation of the related isomer, 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil), has been studied, indicating the molecule's interaction with light. scispace.comopen.ac.uk Studies on the photocatalytic degradation of bromoxynil (B128292) have shown that the process leads to the formation of intermediates such as 3-bromo-4-hydroxybenzonitrile (B56826) and 4-hydroxybenzonitrile (B152051). acs.org This inherent photosensitivity suggests that integrating the dibromo-hydroxybenzonitrile moiety into larger polymer systems or coordination complexes could impart specific light-absorbing or charge-transfer properties, which are desirable for materials used in optoelectronics or photocatalysis. acs.orgnih.gov

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The functional groups on this compound are ideally suited to participate in these specific interactions, guiding the self-assembly of molecules into ordered, higher-level structures. researchgate.netgoogle.comgoogle.com

The assembly of molecules is directed by a combination of strong hydrogen bonds and weaker halogen bonds. Research on the isomeric compound 3,5-dibromo-4-hydroxybenzonitrile provides significant insight into these interactions. researchgate.net

Hydrogen Bonding: The hydroxyl (-OH) group acts as a hydrogen bond donor, while the nitrogen atom of the nitrile (-CN) group serves as a hydrogen bond acceptor. This leads to the formation of strong O—H⋯N—C hydrogen bonds, which link molecules together in a chain-like fashion. researchgate.netiucr.org

Halogen Bonding: The bromine atoms on the benzene (B151609) ring can participate in halogen bonding (X⋯X interactions). These interactions, although weaker than hydrogen bonds, are highly directional and play a crucial role in organizing the hydrogen-bonded chains into more complex architectures. researchgate.net

In the case of the dibromo and diiodo analogues of 3,5-dihalo-4-hydroxybenzonitriles, these hydrogen-bonded chains are further bound together by halogen-halogen interactions, forming approximately planar sheets. researchgate.net This directed assembly demonstrates how the specific functionalities of the molecule dictate its solid-state structure.

| Interaction Type | Participating Groups | Resulting Structure |

| Hydrogen Bond | Hydroxyl (-OH) and Nitrile (-CN) | Chain-like arrangements researchgate.netiucr.org |

| Halogen Bond | Bromine (-Br) atoms | Binds chains into planar sheets researchgate.net |

Crystalline Organic Frameworks (COFs) are porous, crystalline polymers formed from organic building blocks linked by strong covalent bonds. The principles of self-assembly that govern supramolecular structures are also fundamental to the design of COFs. The ability of this compound to form well-defined, ordered structures through hydrogen and halogen bonding makes it a potential building block for such frameworks. bldpharm.comambeed.com While its direct use in a reported COF is not specified, its structural motifs are analogous to linkers used in supramolecular and materials chemistry. ambeed.com The directional nature of its intermolecular bonds could be exploited to create porous materials with potential applications in gas storage, separation, or catalysis.

Intermediate in the Synthesis of Specialty Chemicals and Fine Chemicals

Beyond its use in materials, this compound serves as a valuable intermediate in the synthesis of more complex specialty and fine chemicals. nih.gov The bromine, hydroxyl, and nitrile groups can all be chemically transformed, allowing the molecule to be a starting point for a diverse range of derivatives.

Processes have been developed for the synthesis of related dihalo-hydroxybenzonitriles, indicating their importance as synthetic targets. For instance, 3,5-dibromo-4-hydroxybenzonitrile can be produced by the bromination of 4-cyanophenol. google.comgoogle.com Furthermore, esters of 3,5-dibromo-4-hydroxybenzonitrile can be prepared in a one-pot process from 4-cyanophenol without isolating the dibrominated intermediate, showcasing its role in streamlined industrial syntheses. google.comresearchgate.net These esters are one example of specialty chemicals derived from this core structure. The reactivity of the functional groups allows for a wide array of chemical modifications, making it a versatile platform for producing various substituted aromatic compounds.

Applications in Advanced Sensor Development (Chemical, Optical)

The utility of a chemical compound in sensor technology is predicated on its ability to interact with a target analyte or energy source in a measurable way. For this compound, its potential in the realm of advanced chemical and optical sensors is an area of limited specific research in publicly available scientific literature. Direct applications of this particular isomer in fabricated sensing devices are not widely documented.

However, an analysis of its molecular structure provides a theoretical basis for its potential as a component in sensor systems. The compound features several functional groups—a hydroxyl (-OH) group, a nitrile (-C≡N) group, and two bromine (-Br) atoms—attached to a central benzene ring. Each of these has properties that could be exploited in the design of novel sensors.

The hydroxyl and nitrile groups are capable of forming hydrogen bonds and participating in other non-covalent interactions, which are fundamental to the molecular recognition events that underpin many chemical sensors. These groups could potentially interact with specific analytes, leading to a detectable signal. Furthermore, the aromatic ring system and its substituents influence the compound's electronic and optical properties, such as its absorption and fluorescence spectra. A change in these properties upon interaction with an analyte could form the basis of an optical sensing mechanism.

The bromine atoms are strong electron-withdrawing groups, which significantly modulate the electronic character of the benzene ring and the reactivity of the other functional groups. In some contexts, the carbon-bromine bond can be cleaved under specific conditions, a reaction that could be harnessed as a trigger in a chemosensor.

While direct applications are not established, this compound could serve as a versatile precursor or building block for the synthesis of more complex sensor materials. The functional groups offer handles for chemical modification, allowing for the attachment of this molecule to polymers, nanoparticles, or other substrates, or for its integration into larger, more sophisticated chromophores or fluorophores designed for specific sensing tasks.

The table below outlines the theoretical potential of the functional groups of this compound in the context of sensor development.

| Functional Group | Potential Role in Sensor Development | Type of Sensing |

| Hydroxyl (-OH) | Can act as a hydrogen bond donor and proton donor. Its acidity is influenced by the other ring substituents, potentially allowing for pH-dependent sensing or modulation of interaction with analytes. | Chemical |

| Nitrile (-C≡N) | Possesses a strong dipole moment and can coordinate with metal ions or participate in hydrogen bonding. Its vibrational frequency is sensitive to its chemical environment, which could be exploited in vibrational spectroscopic sensing techniques like Raman or IR. | Chemical |

| Bromo (-Br) | As heavy atoms, they can influence the photophysical properties of the molecule, potentially enhancing phosphorescence (the "heavy-atom effect"), which is useful in certain optical sensing schemes. The C-Br bond can also be a site for specific chemical reactions. | Optical / Chemical |

| Aromatic Ring | Provides a rigid scaffold and possesses π-electrons that can engage in π-stacking interactions with analytes. The overall electronic structure is the basis for the molecule's UV-visible absorption and fluorescence properties. | Optical / Chemical |

Environmental Transformation Pathways Non Biological

Abiotic Degradation in Aquatic and Terrestrial Systems.

No data is available on the hydrolysis or other abiotic degradation processes for 2,5-Dibromo-4-hydroxybenzonitrile in water or soil.

Photodegradation Kinetics and Product Identification.

There are no studies identifying the kinetics of light-induced degradation or the resulting transformation products for this compound.

Sorption and Desorption Behavior in Inert Environmental Matrices.

Information regarding the mobility and binding affinity of this compound to soil particles or other inert matrices is not present in the reviewed literature.

Should information on the environmental transformation of the herbicide Bromoxynil (B128292) (3,5-Dibromo-4-hydroxybenzonitrile) be of interest, a wealth of scientific data is available.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for producing brominated phenols often rely on hazardous reagents like elemental bromine and can involve multiple, inefficient steps. niscpr.res.ingoogle.com Future research is increasingly focused on developing greener and more atom-efficient synthetic pathways.

One promising approach involves the use of eco-friendly brominating reagents. For instance, a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium provides a high-yield, one-pot synthesis of 3,5-dibromo-4-hydroxybenzonitrile from 4-hydroxybenzonitrile (B152051), avoiding the use of liquid bromine. niscpr.res.ingoogle.com This method is not only safer but also more environmentally benign.

Further research could explore other sustainable brominating systems, such as enzymatic or electrocatalytic methods. The use of persulfates in the presence of a bromide source under heating or UV irradiation also presents a viable, environmentally friendly route to 2,6-dibromo-4-cyanophenol. google.com These methods could potentially reduce reaction times, improve yields, and minimize waste generation.

Exploration of Advanced Catalytic Conversions

The bromine atoms on the 2,5-Dibromo-4-hydroxybenzonitrile ring are susceptible to various catalytic transformations, making it a valuable intermediate for synthesizing a range of other compounds. A key area of research is hydrodebromination, the removal of bromine atoms and their replacement with hydrogen.

Copper-based catalysts have shown significant activity in the hydrodebromination of brominated aromatic pollutants. mdpi.com For example, the use of Devarda's alloy (Cu/Al/Zn) in an aqueous sodium hydroxide (B78521) solution can achieve complete conversion of 3,5-dibromo-4-hydroxybenzonitrile to 4-hydroxybenzonitrile. mdpi.com Future work could focus on optimizing these catalytic systems to enhance their efficiency and reusability. Exploring a wider range of transition metal catalysts, including palladium, nickel, and iron, could lead to even more active and selective hydrodebromination processes.

Furthermore, biocatalysis offers a green alternative for the transformation of this compound. For instance, the microorganism Microbacterium imperiale can biodegrade 3,5-dibromo-4-hydroxybenzonitrile through a two-step enzymatic pathway involving a nitrile hydratase and an amidase. aidic.it The efficiency of this biotransformation is pH-dependent, highlighting the need for further research to optimize reaction conditions for industrial applications. aidic.it

Integration into Hybrid Organic-Inorganic Materials

The functional groups of this compound, particularly the hydroxyl and cyano groups, make it an attractive building block for the creation of hybrid organic-inorganic materials. These materials can exhibit unique properties arising from the combination of the organic component's functionality and the inorganic component's structural stability.

One area of exploration is the intercalation of this compound into layered double hydroxides (LDHs). For example, 3,5-dibromo-4-hydroxybenzonitrile has been intercalated into Zn-Al hydrotalcites to create controlled-release herbicide formulations. researchgate.net This approach can reduce the environmental impact of the herbicide by minimizing volatilization and leaching. researchgate.net Future research could investigate the intercalation into other inorganic hosts to develop new functional materials for applications in catalysis, sensing, and drug delivery.

Deeper Mechanistic Understanding of Complex Reactions using Advanced Analytics

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new transformations. Advanced analytical techniques are indispensable for elucidating these complex reaction pathways.

Electrochemical methods, such as cyclic voltammetry, combined with techniques like FTIR spectroelectrochemistry and GC/MS, can provide valuable insights into the reduction mechanism of halogenated benzonitriles. researchgate.net Studies on ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile), a structural analogue, have revealed a one-electron reduction process involving autoprotonation in aprotic solvents. researchgate.net Similar detailed mechanistic studies on this compound would be highly beneficial.

Furthermore, investigating the photodegradation pathways is important for understanding its environmental fate. ebi.ac.ukopen.ac.uk The direct photolysis of bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) can lead to the formation of 3-bromo-4-hydroxybenzonitrile (B56826) and 4-hydroxybenzonitrile. open.ac.uk Advanced spectroscopic and chromatographic techniques can help to identify transient intermediates and final degradation products, providing a complete picture of the reaction mechanism.

Predictive Modeling for Structure-Property Relationships in Novel Material Designs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the properties and activities of new chemical compounds. nih.govpdx.eduajrconline.org By establishing correlations between molecular descriptors and experimental data, these models can guide the rational design of novel materials based on the this compound scaffold.

For instance, QSAR models have been developed to predict the toxicity of substituted phenols, which can be applied to assess the potential environmental impact of derivatives of this compound. ajrconline.orgsemanticscholar.org Similarly, QSPR models can be used to predict physical and chemical properties such as solubility, partitioning coefficients, and reactivity. ajbls.com

Future research should focus on developing more accurate and robust QSAR/QSPR models by incorporating a wider range of molecular descriptors and employing advanced machine learning algorithms. nih.gov These predictive models will accelerate the discovery and development of new materials with tailored properties for specific applications, reducing the need for extensive and costly experimental screening.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dibromo-4-hydroxybenzonitrile in laboratory settings?

- Methodological Answer : A multi-step synthesis approach can be adapted from protocols for structurally similar hydroxybenzonitriles. For instance, bromination of 4-hydroxybenzonitrile using bromine in acetic acid under controlled temperature (0–5°C) allows selective substitution at the 2- and 5-positions. Intermediate purification via recrystallization (e.g., using ethanol/water) ensures regioselectivity . Adjust stoichiometry and reaction time to optimize yield, as over-bromination may lead to byproducts like 2,4,5-tribromo derivatives.

Q. How can researchers ensure the purity of this compound following synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to resolve impurities.

- NMR : Confirm substitution patterns via NMR (absence of aromatic protons) and NMR (distinct nitrile and bromine peaks).

- Melting Point Analysis : Compare observed values with literature data for consistency (e.g., analogous brominated benzonitriles exhibit sharp melting points) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H] at m/z 276.85 for CHBrNO).

- FT-IR : Key peaks include O–H stretch (~3200 cm), C≡N (~2230 cm), and C–Br (~600 cm) .

- Elemental Analysis : Validate C, H, N, and Br percentages (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How does the substitution pattern (2,5-dibromo vs. 3,5-dibromo) affect the compound’s chemical reactivity and biological activity?

- Methodological Answer : Comparative studies with 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) reveal differences:

- Acidity : The 2,5-substitution may lower pKa compared to 3,5-isomers due to electronic effects, impacting solubility and hydrogen-bonding interactions. Titration experiments in aqueous/organic mixtures can quantify dissociation constants .

- Herbicidal Activity : Use in vitro assays (e.g., photosynthetic inhibition in Chlamydomonas reinhardtii) to compare efficacy. Adjust protocols from bromoxynil studies, noting differences in membrane permeability and target binding .

Q. What are the environmental degradation pathways for this compound, and how can they be monitored?

- Methodological Answer :

- Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS. Look for debromination (e.g., mono-bromo intermediates) or hydroxylation .

- Microbial Degradation : Use soil microcosms spiked with the compound. Track metabolite formation (e.g., 4-hydroxybenzonitrile) using GC-MS or -labeling techniques .

- Leaching Potential : Conduct column chromatography with soil samples to assess mobility, referencing EPA guidelines for halogenated phenols .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to photosystem II (PSII) D1 protein. Compare binding affinity with bromoxynil (PDB ID: 1JB0) to explain selectivity differences .

- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and Hammett constants. Validate predictions with in vitro toxicity data .

Methodological Considerations

- Safety : Follow SDS guidelines for halogenated nitriles: Use fume hoods, nitrile gloves, and avoid skin contact. Neutralize waste with 10% sodium bicarbonate before disposal .

- Data Validation : Cross-reference findings with structurally analogous compounds (e.g., 3,5-dibromo-4-hydroxybenzonitrile) to identify trends and anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.